molecular formula C5H6ClN5 B11913518 6-chloro-5,7-dihydro-4H-purin-2-amine

6-chloro-5,7-dihydro-4H-purin-2-amine

Cat. No.: B11913518
M. Wt: 171.59 g/mol
InChI Key: BBHXWJORXNTJIV-UHFFFAOYSA-N
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Description

6-chloro-5,7-dihydro-4H-purin-2-amine is a chemical compound with the molecular formula C5H6ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5,7-dihydro-4H-purin-2-amine typically involves the chlorination of purine derivatives. One common method includes the reaction of 2-aminopurine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5,7-dihydro-4H-purin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted purine derivatives are formed.

    Oxidation Products: Oxidized forms of the compound, such as purine N-oxides.

    Reduction Products: Reduced forms of the compound, such as dihydropurines.

Scientific Research Applications

6-chloro-5,7-dihydro-4H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in nucleotide metabolism and enzyme inhibition.

    Medicine: Investigated for its potential as an anticancer agent and antiviral compound.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-5,7-dihydro-4H-purin-2-amine involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide metabolism, affecting DNA and RNA synthesis.

    Molecular Pathways: It can interfere with signaling pathways, leading to altered cellular functions and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloroadenine: Another chlorinated purine derivative with similar chemical properties.

    6-chloropurine: A closely related compound with a chlorine atom at the 6-position.

    2-amino-6-chloropurine: Similar in structure but with an additional amino group.

Uniqueness

6-chloro-5,7-dihydro-4H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H6ClN5

Molecular Weight

171.59 g/mol

IUPAC Name

6-chloro-5,7-dihydro-4H-purin-2-amine

InChI

InChI=1S/C5H6ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1-2,4H,(H2,7,11)(H,8,9)

InChI Key

BBHXWJORXNTJIV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=NC(=N2)N)Cl

Origin of Product

United States

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